3-(4-chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
3-(4-Chlorobenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused benzofuropyrimidinone core with a 4-chlorobenzyl substituent at position 3.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKOLDOQVAJLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-phenyl-barbituric acids to form benzofuro[3,2-d]pyrimidines. This can be done either directly by cyclodehydrogenation with palladium-charcoal or via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation using strong acids . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include palladium-charcoal for cyclodehydrogenation, strong acids for cyclodehydratation, and various oxidizing and reducing agents for specific transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its biological activity.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical biological processes, such as cell division or signal transduction, which can be beneficial in the treatment of diseases like cancer .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The benzofuropyrimidinone core allows diverse substitutions at positions 2, 3, and 8, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Substituent Effects : The 4-chlorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-methylbenzyl analog . Bromine or chlorine at position 8 (e.g., in XL-413) is associated with kinase inhibition .
- Core Heterocycle: Thieno[3,2-d]pyrimidinones (e.g., ) exhibit distinct electronic properties compared to benzofuropyrimidinones due to sulfur vs.
Molecular Docking and Binding Insights
Molecular docking studies on thieno[3,2-d]pyrimidinones () reveal that substituents at position 3 (e.g., 4-chlorobenzyl) likely occupy hydrophobic pockets in kinase ATP-binding sites. The chloro group may form halogen bonds with key residues, enhancing binding affinity .
Biological Activity
3-(4-Chlorobenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one, with the CAS number 864923-27-3, is a polycyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuro-pyrimidines and is characterized by a complex structure that may influence its pharmacological properties.
- Molecular Formula : C17H11ClN2O2
- Molecular Weight : 310.73 g/mol
- CAS Number : 864923-27-3
Biological Activities
Research indicates that 3-(4-chlorobenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity
Studies have highlighted its effectiveness against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound can inhibit the proliferation of human cancer cells, including breast (MCF-7), colon (SW480), and lung (A549) carcinoma cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | G2/M phase arrest |
| SW480 | 12.5 | Induction of apoptosis |
| A549 | 18.6 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In particular, it has shown moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The biological activity of 3-(4-chlorobenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one can be attributed to its structural features. The presence of the chlorobenzyl group is critical for enhancing its lipophilicity and facilitating better interaction with biological targets.
Case Studies
- Antitumor Efficacy : A study conducted on xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
- Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, the compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
